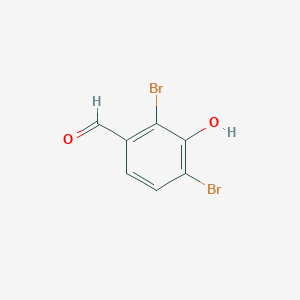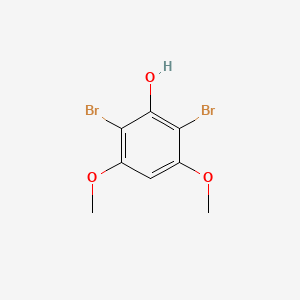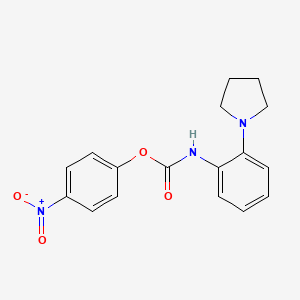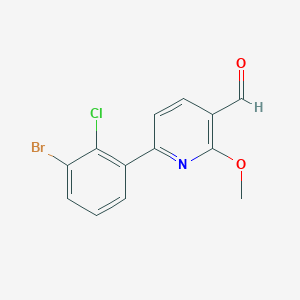
6-(3-Bromo-2-chlorophenyl)-2-methoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methoxy group on the pyridine ring, and an aldehyde functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde typically involves multi-step chemical reactionsThe final step involves the formation of the aldehyde group through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key steps include the controlled addition of bromine and chlorine to the phenyl ring and the use of specific catalysts to facilitate the formation of the aldehyde group .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Bromo-2-chloro-6-methylpyridine
- 6-Bromo-2-chloro-3-methylheptane
Uniqueness
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups and the specific positions of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C13H9BrClNO2 |
|---|---|
Peso molecular |
326.57 g/mol |
Nombre IUPAC |
6-(3-bromo-2-chlorophenyl)-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13-8(7-17)5-6-11(16-13)9-3-2-4-10(14)12(9)15/h2-7H,1H3 |
Clave InChI |
IBLUUUWDTBKEIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)C2=C(C(=CC=C2)Br)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


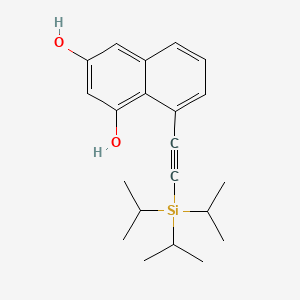
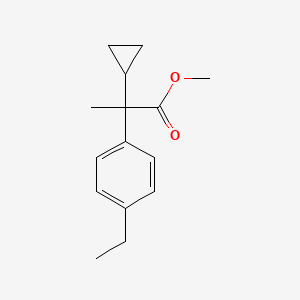
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

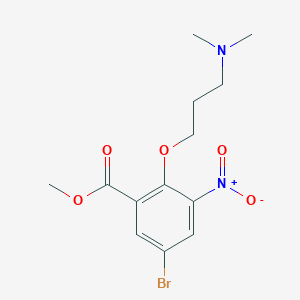
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)


